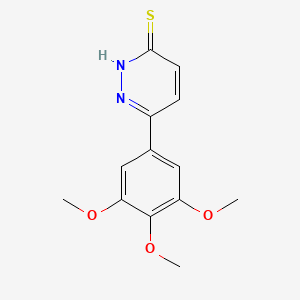

6-(3,4,5-Trimethoxyphenyl)pyridazine-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

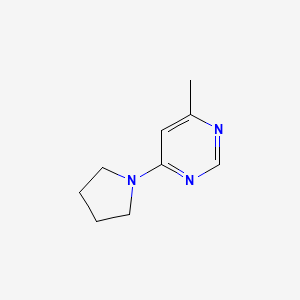

The 3,4,5-trimethoxyphenyl (TMP) group is a six-membered electron-rich ring and is a core part of many biologically active molecules found in natural products or synthetic compounds . Pyridazine is a heterocyclic compound that contains two adjacent nitrogen atoms .

Synthesis Analysis

Pyridazine derivatives can be synthesized using various strategies, with chalcones, hydrazines, diazo compounds, and hydrazones being most commonly applied under different reaction conditions .Molecular Structure Analysis

Pyridazine is a resonance hybrid in which the greater contribution is made by the structure containing =N–N= configuration .Chemical Reactions Analysis

Pyridazines are highly reactive towards displacements by nucleophilic species .Scientific Research Applications

Heterocyclic Compound Synthesis

- A study synthesized novel pyrimidine-2-thiol, pyrazole, and pyran derivatives, noting their potent anti-inflammatory and antioxidant activities. This research indicates the utility of pyridazine derivatives in creating compounds with significant biological activities (Shehab, Abdellattif, & Mouneir, 2018).

Redox Behavior and Photophysical Properties

- Research on heteroaromatic triphenylene analogues with B2N2C2 cores, synthesized using pyridazine derivatives, highlighted their redox behavior and photophysical properties. This study contributes to understanding the electronic and structural features of such compounds (Jaska et al., 2006).

Antimicrobial Activities

- The synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide, involving pyridazine derivatives, was conducted to evaluate their antimicrobial activities. This research underscores the potential of pyridazine-based compounds in developing new antimicrobial agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Reactivity Studies

- A study explored the reactivity of tetrahydropyridine derivatives with hydrazines, providing insights into the structural diversity and potential applications of pyridazine-based compounds (Figueroa, Caballero, Puebla, Tomé, & Medarde, 2006).

Water Oxidation Catalysts

- Research into dinuclear complexes using a bridging ligand based on pyridazine demonstrated their application in water oxidation, suggesting the potential of pyridazine derivatives in catalysis and environmental applications (Zong & Thummel, 2005).

Conductive Organic Polymers

- A study focused on creating conductive organic polymers using a nonclassical thiophene mixed with aromatic heterocycles, including pyridazine-based compounds. This indicates the role of pyridazine derivatives in developing novel materials for electronic applications (Tanaka & Yamashita, 1997).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

3-(3,4,5-trimethoxyphenyl)-1H-pyridazine-6-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-16-10-6-8(7-11(17-2)13(10)18-3)9-4-5-12(19)15-14-9/h4-7H,1-3H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWACYZSGMEBIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2658100.png)

![Ethyl 2-[(2-nitrobenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2658106.png)

![(3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(2-methylindolin-1-yl)methanone](/img/structure/B2658107.png)

![2,4,7-Trimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2658108.png)

![5-(3,4-difluorophenyl)-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2658111.png)

![N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2658115.png)

![2-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2658116.png)

![5-Chloro-3-(4-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2658119.png)

![2-fluoro-N-{2-[2-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2658123.png)